molecular formula C6H11ClO2 B114675 (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 60456-22-6

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B114675
CAS RN: 60456-22-6
M. Wt: 150.6 g/mol
InChI Key: BNPOTXLWPZOESZ-RXMQYKEDSA-N
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Description

“(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane” is a chiral building block used in the enantioselective syntheses of hydroxyisoxazolidines and (+)-cis-sylvaticin, a potential antitumor agent . It is also used in the total synthesis of Macquarimicins and in the total synthesis of the macrolide RK-397 . Furthermore, it is used to synthesize inhibitors of fatty acid oxidation as potential metabolic modulators .


Synthesis Analysis

The synthesis of “(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane” can be used as a building block in the synthesis of hydroxylated polyamine analogs of biological importance . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst .


Molecular Structure Analysis

The molecular structure of “(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane” is represented by the empirical formula C6H11ClO2 . Its molecular weight is 150.60 g/mol . The SMILES string for this compound is CC1©OCC@@HO1 .


Chemical Reactions Analysis

The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .


Physical And Chemical Properties Analysis

The physical properties of “(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane” include a specific optical activity of [α]24/D ·42.1°, neat . It has a refractive index n20/D of 1.434 (lit.) , and a boiling point of 63 °C/37 mmHg (lit.) . Its density is 1.103 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antifertility Effects

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and its derivatives have shown significant antifertility effects in male rats. Research indicates that the synthesis and biological activity of certain acetals and thioacetals of chloropropanediols have antifertility activity when administered orally or subcutaneously. This suggests potential applications in reproductive health and contraceptive research (Hirsch et al., 1975).

Anti-inflammatory Properties

Compounds derived from the reactions of amino acids and their methylesters with derivatives of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane have been evaluated for their anti-inflammatory activities. Some of these compounds showed significant inhibition of inflammation in mice, indicating their potential as novel anti-inflammatory agents (Li et al., 2008).

Catalytic Synthesis Applications

The compound and its derivatives are also significant in the catalytic synthesis of polyoxymethylene dimethyl ethers (OME), which are valuable as oxygenated fuels for diesel engines. Their combustion reduces hazardous exhaust emissions and soot formation, indicating a role in environmental and energy research (Baranowski et al., 2017).

Sedative-Hypnotic Effects

Isatin derivatives, including those from the (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane family, have shown sedative-hypnotic effects, providing a basis for potential development of new drugs acting on the central nervous system. Some derivatives demonstrated significant increases in pentobarbital hypnosis and decreased spontaneous locomotor activity, suggesting their application in neurological and pharmacological research (Zapata-Sudo et al., 2007).

Inhibitory Effects on Chemical Carcinogenesis

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane derivatives have also been studied for their inhibitory effects on chemical carcinogenesis. The synthesis and testing of these derivatives indicate their potential in reducing the number of tumors and demonstrating higher inhibitory effects in certain experimental models (Lam et al., 1979).

Safety And Hazards

“(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane” is classified as Acute Tox. 3; Skin Corr. 1B; Eye Dam. 1; H331, H314, H318 . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is toxic if inhaled and may cause drowsiness or dizziness . It is suspected of causing cancer and damaging fertility or the unborn child . It causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPOTXLWPZOESZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

60456-22-6
Record name 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-CLOROMETIL-2,2-DIMETIL-1,3-DIOSSOLANO
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY2T4W3YAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.79 g) was added to a mixture of 3-chloro-1,2-propanediol (104.49 g, 0.945 mol) and acetone (1500 ml) and the resulting mixture was stirred for 12 hours at 25° C. After completion of the reaction, acetone was removed in vacuo and the crude product was distilled to give 128.01 g of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (yield 89%, b.p. 45° C. at 5 mmHg).
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
104.49 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Zhenyong - Chinese Journal of Chromatography - chrom-china.com
Abstract: Chiral compounds play an important role in the pharmaceutical industry owing to their unique biological activities. The enantiomers must be separated because they can …
Number of citations: 0 www.chrom-china.com
Y Zhao, L Zhu, DP Provencal, TA Miller… - … Process Research & …, 2012 - ACS Publications
TAK-733 (1) is an investigational, novel MEK kinase inhibitor that bears a 6-fluoropyridopyrimidone core. Process research of 1 was conducted, and an efficient, scalable route was …
Number of citations: 12 pubs.acs.org
YD Wang, XQ Bao, S Xu, WW Yu, SN Cao… - Journal of Medicinal …, 2016 - ACS Publications
Numerous drug treatments are available for Parkinson’s disease (PD), an age-related neurodegenerative disease, but most cause serious side effects. Therefore, novel therapeutic …
Number of citations: 23 pubs.acs.org
RJ Bergeron, R Müller, J Bussenius… - Journal of medicinal …, 2000 - ACS Publications
The synthesis of four hydroxylated polyamine analogues, (2R,10R)-N 1 ,N 11 -diethyl-2,10-dihydroxynorspermine, (2S,10S)-N 1 ,N 11 -diethyl-2,10-dihydroxynorspermine, (3S,12S)-N 1 …
Number of citations: 42 pubs.acs.org
J Bach, P Eastwood, J González, E Gómez… - Journal of Medicinal …, 2019 - ACS Publications
Janus kinases (JAKs) have a key role in regulating the expression and function of relevant inflammatory cytokines involved in asthma and chronic obstructive pulmonary disease. …
Number of citations: 24 pubs.acs.org
KC Babu, RB Reddy, L GANGAIH - Scholars Research Library, Der Pharma …, 2011
Number of citations: 2

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